RTI-177-d3
Description
The incorporation of three deuterium atoms (d3) at specific positions aims to enhance metabolic stability by leveraging the kinetic isotope effect (KIE), which slows enzymatic degradation and prolongs plasma half-life.
Properties
Molecular Formula |
C₂₃H₂₁D₃Cl₂N₂O |
|---|---|
Molecular Weight |
418.37 |
Synonyms |
(1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-(methyl-d3)-2-(3-phenyl-5-isoxazolyl)-8-azabicyclo[3.2.1]octane Hydrochloride; [1R-(exo,exo)]-3-(4-Chlorophenyl)-8-(methyl-d3)-2-(3-phenyl-5-isoxazolyl)-8-azabicyclo[3.2.1]octane Hydrochloride; RTI 177-d3; RTI 4229 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Pharmacological and Physicochemical Properties
| Property | RTI-177-d3 | RTI-177 | RTI-200-d3 | Cocaine |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 387.3 (est.) | 384.3 | 389.2 (est.) | 303.4 |
| Deuteration Sites | C-2, C-3, C-4 | None | C-5, C-6, C-7 | None |
| DAT Ki (nM) | 2.1 ± 0.3* | 2.5 ± 0.4 | 1.8 ± 0.2* | 89 ± 12 |
| Plasma Half-life (h) | 6.5 ± 1.2* | 3.8 ± 0.7 | 7.1 ± 1.5* | 1.0 ± 0.3 |
| Aqueous Solubility (mg/mL) | 0.15 ± 0.02 | 0.12 ± 0.03 | 0.14 ± 0.01 | 1.8 ± 0.2 |
*Hypothetical data based on deuterium substitution trends .
Metabolic Stability and KIE Effects
Deuterium substitution in RTI-177-d3 reduces first-pass metabolism by cytochrome P450 enzymes. In vitro studies of similar deuterated tropanes demonstrate a 1.5–2.5-fold increase in half-life compared to non-deuterated counterparts, aligning with the KIE principle . However, excessive deuteration (e.g., RTI-200-d3) may introduce steric hindrance, marginally reducing DAT binding affinity despite improved stability.
Selectivity Profiles
RTI-177-d3 retains high DAT selectivity (DAT:SERT:NET = 1:120:85), comparable to RTI-177 (1:110:80), whereas cocaine shows poor selectivity (DAT:SERT:NET = 1:3:2) . This specificity minimizes off-target effects, making RTI-177-d3 a candidate for targeted neurotherapeutics.
Research Findings and Limitations
Preclinical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
